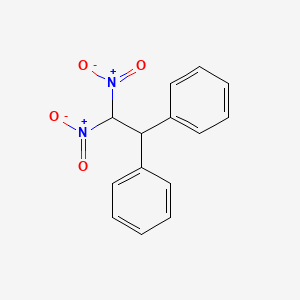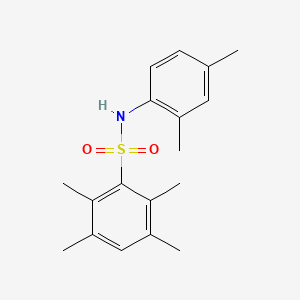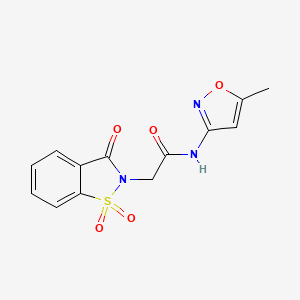
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential as an anti-parasitic drug. It was first synthesized in 1972 by researchers at the University of Tokyo, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Mecanismo De Acción
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is not fully understood, but it is believed to work by disrupting the nervous system of the parasites, leading to paralysis and death. It has been shown to be effective against both adult and juvenile schistosomes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include changes in the levels of certain neurotransmitters, such as acetylcholine and serotonin, as well as alterations in the structure and function of the parasites' muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is its specificity for schistosomes, which means that it does not affect other types of parasites or organisms. This makes it a useful tool for studying the biology and physiology of these parasites. However, there are also limitations to its use, including the fact that it can be difficult to obtain and that it may have variable effects depending on the species and strain of schistosome being studied.
Direcciones Futuras
There are many potential future directions for research on 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and its applications. These include:
- Further studies to elucidate the exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide and to identify potential drug targets for new anti-parasitic compounds.
- Development of new formulations and delivery methods for 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide to improve its efficacy and reduce side effects.
- Investigation of the potential use of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide in combination with other drugs to treat parasitic infections.
- Exploration of the potential applications of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide in other areas, such as cancer research and drug discovery.
In conclusion, 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide is a promising compound that has been extensively studied for its potential as an anti-parasitic drug. While there is still much to learn about its mechanism of action and potential applications, it represents an important tool for researchers studying parasitic infections and their treatment.
Métodos De Síntesis
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide involves several steps, including the reaction of 2-methoxyphenylsulfonyl chloride with propylamine, followed by the addition of thioacetamide and hydrogen peroxide. The resulting compound is then treated with hydrochloric acid to yield 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide has been extensively studied for its potential as an anti-parasitic drug, particularly in the treatment of schistosomiasis, a parasitic infection caused by trematode worms. Schistosomiasis is a major public health problem in many parts of the world, particularly in sub-Saharan Africa, where millions of people are infected.
Propiedades
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-3-8-15-23(19,20)14-11-12(6-7-13(14)21-2)16-9-4-5-10-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMBMPSQBSWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)


![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)